Diethyl (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylmalonate Diethyl (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylmalonate
Brand Name: Vulcanchem
CAS No.: 71208-54-3
VCID: VC16482334
InChI: InChI=1S/C20H24ClNO4/c1-4-25-18(23)20(3,19(24)26-5-2)12-6-8-14-15-11-13(21)7-9-16(15)22-17(14)10-12/h7,9,11-12,22H,4-6,8,10H2,1-3H3
SMILES:
Molecular Formula: C20H24ClNO4
Molecular Weight: 377.9 g/mol

Diethyl (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylmalonate

CAS No.: 71208-54-3

Cat. No.: VC16482334

Molecular Formula: C20H24ClNO4

Molecular Weight: 377.9 g/mol

* For research use only. Not for human or veterinary use.

Diethyl (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylmalonate - 71208-54-3

Specification

CAS No. 71208-54-3
Molecular Formula C20H24ClNO4
Molecular Weight 377.9 g/mol
IUPAC Name diethyl 2-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-methylpropanedioate
Standard InChI InChI=1S/C20H24ClNO4/c1-4-25-18(23)20(3,19(24)26-5-2)12-6-8-14-15-11-13(21)7-9-16(15)22-17(14)10-12/h7,9,11-12,22H,4-6,8,10H2,1-3H3
Standard InChI Key XWJZVIIPTMHYNQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)(C1CCC2=C(C1)NC3=C2C=C(C=C3)Cl)C(=O)OCC

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s structure integrates a 6-chloro-2,3,4,9-tetrahydro-1H-carbazole moiety, a tricyclic system comprising two benzene rings fused to a pyrrole ring, with a chlorine substituent at the 6-position . Attached to the carbazole’s 2-position is a methylmalonate diethyl ester group, introducing two ethoxycarbonyl functionalities. This combination of aromatic and aliphatic components confers unique reactivity and steric properties, making the compound valuable for further derivatization.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC20H24ClNO4\text{C}_{20}\text{H}_{24}\text{ClNO}_4
Molecular Weight377.86 g/mol
IUPAC NameDiethyl 2-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-methylpropanedioate
SMILES NotationCCOC(=O)C(C)(C1CC2=C(NC3=C1C=CC(=C3)Cl)C=CC=C2)C(=O)OCC

Three-Dimensional Conformation

Computational models from PubChem highlight a boat-like conformation in the tetrahydrocarbazole ring system, with the malonate ester side chain adopting a staggered configuration relative to the chlorine substituent . This spatial arrangement minimizes steric hindrance and influences intermolecular interactions in synthetic applications.

Physical and Chemical Properties

Thermodynamic Parameters

Experimental and predicted data from multiple sources reveal consistent thermophysical profiles:

Table 2: Physicochemical Properties

PropertyValueSource
Density1.24–1.26 g/cm³
Boiling Point490.9–497.3°C
Flash Point254.5°C
pKa16.40 (predicted)
LogP (Octanol-Water)4.06

The compound’s high boiling point and flash point suggest stability under standard laboratory conditions, while its moderate lipophilicity (LogP ≈ 4.06) implies balanced solubility in polar and nonpolar solvents .

Synthesis and Production

SupplierLocationPurity
Hu Bei Jiutian Bio-medical TechnologyChina>95%
XIAMEN AMITY INDUSTRY AND TRADE CO.China>98%
ParchemUSACustom

Suppliers typically offer bulk quantities for research purposes, with prices ranging from $500–$1,000 per gram depending on purity .

Applications in Research

Pharmaceutical Intermediate

The carbazole scaffold is prevalent in bioactive molecules, including antiviral and anticancer agents. The malonate ester group serves as a protecting group for carboxylic acids, enabling controlled release in prodrug designs. Recent studies hypothesize its utility in synthesizing kinase inhibitors or DNA intercalators, though specific biological data remain unpublished.

Organic Synthesis

The compound’s dual functionality allows participation in:

  • Michael additions via the malonate’s active methylene group.

  • Nucleophilic substitutions at the chlorine site.

  • Catalytic hydrogenation of the tetrahydrocarbazole ring.

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